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molecular formula B2F8FeH12O6 B089229 Iron(II) tetrafluoroborate hexahydrate CAS No. 13877-16-2

Iron(II) tetrafluoroborate hexahydrate

Cat. No. B089229
M. Wt: 337.55 g/mol
InChI Key: NKQGOEGCKHXNEP-UHFFFAOYSA-N
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Patent
US06559091B1

Procedure details

A solution of h25 (5.1 mg; 8.9 μmol) in about 2 mL dichloromethane was added to a suspension of iron bis(tetrafluoroborate) hexahydrate (3.0 mg; 8.9 μmol) in dichloromethane. The mixture was stirred at room temperature for about 18 hours before being used in the polymerization of ethylene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 mg
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
O.O.O.O.O.O.[F:7][B-:8]([F:11])([F:10])[F:9].[F:12][B-:13]([F:16])([F:15])[F:14].[Fe+2:17].C=C>ClCCl>[F:7][B-:8]([F:11])([F:10])[F:9].[F:12][B-:13]([F:16])([F:15])[F:14].[Fe+2:17] |f:0.1.2.3.4.5.6.7.8,11.12.13|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C
Step Two
Name
Quantity
3 mg
Type
reactant
Smiles
O.O.O.O.O.O.F[B-](F)(F)F.F[B-](F)(F)F.[Fe+2]
Name
Quantity
2 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for about 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
F[B-](F)(F)F.F[B-](F)(F)F.[Fe+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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